![molecular formula C21H21FN6O3S B12203923 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12203923.png)
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure. It belongs to the class of quinolone derivatives, which are known for their broad-spectrum antibacterial properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide involves multiple steps. The starting material is typically a quinolone derivative, which undergoes a series of reactions including fluorination, cyclopropylation, and piperazine substitution.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Core Quinoline Formation
The synthesis begins with the preparation of the 1,4-dihydroquinoline-3-carboxylic acid backbone. This typically involves cyclization reactions of keto-ester intermediates, followed by fluorination and cyclopropyl group introduction .
Piperazine Substitution
At the 7-position of the quinoline ring, a piperazine derivative is introduced. The acetylpiperazine group is likely added via nucleophilic substitution or coupling reactions, followed by acetylation to form the 4-acetylpiperazin-1-yl moiety .
Thiadiazole Moiety Integration
The thiadiazole ring is incorporated through condensation reactions, potentially involving hydrazide intermediates and thioester precursors. This step introduces the [(2Z)-1,3,4-thiadiazol-2(3H)-ylidene] group, forming the carboxamide linkage .
Key Reaction Pathways
The synthesis strategy aligns with standard fluoroquinolone methodologies, with modifications for the thiadiazole and acetylpiperazine groups. A comparison of reaction steps with related compounds is provided in Table 1 .
Piperazine Acetylation
The piperazine ring undergoes acetylation to form the 4-acetylpiperazin-1-yl group. This step involves reacting the piperazine with an acetylating agent (e.g., acetyl chloride) under basic conditions, ensuring selective substitution at the nitrogen atom .
Thiadiazole Condensation
The thiadiazole moiety is introduced via condensation of a hydrazide intermediate with a thioester precursor. This reaction likely occurs under reflux conditions with a catalyst (e.g., sulfuric acid), forming the [(2Z)-1,3,4-thiadiazol-2(3H)-ylidene] group .
Fluoroquinolone Core Stability
The fluorine atom at the 6-position and the cyclopropyl group at the 1-position enhance the compound’s stability and biological activity. These groups are introduced early in the synthesis to ensure compatibility with subsequent reactions .
Quinoline Cyclization
The quinoline core is formed via [4+2] cycloaddition between a keto-ester and an amino group, followed by dehydrogenation. Fluorination is achieved through electrophilic substitution, typically using a fluorinating agent like diethylaminosulfur trifluoride (DAST) .
Piperazine Coupling
The piperazine group is attached via nucleophilic aromatic substitution at the 7-position of the quinoline ring. This requires activating the quinoline nucleus (e.g., through substitution with a leaving group) and using a piperazine derivative as the nucleophile .
Challenges and Considerations
-
Selectivity : The acetylation of the piperazine ring requires precise control to avoid over-acetylation or side reactions.
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Thiadiazole Stability : The thiadiazole moiety may undergo hydrolysis under acidic conditions, necessitating careful pH control during synthesis.
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Biological Activity : Structural modifications (e.g., thiadiazole) may alter interactions with bacterial targets like DNA gyrase, requiring validation through molecular docking studies .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives and cyclopropyl-containing quinoline precursors. The process often includes:
- Formation of the piperazine ring : Utilizing acetylation reactions to introduce the acetyl group onto the piperazine moiety.
- Cyclization : Creating the thiadiazole structure through cyclization with appropriate thioketones or thiosemicarbazones.
- Characterization : The synthesized compound is characterized using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Antibacterial Properties
Research indicates that compounds similar to 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide exhibit significant antibacterial activity. A study synthesized various analogues and tested them against both gram-positive and gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (ATCC 29213) | 0.44 - 34.02 μM |
Escherichia coli (ATCC 25922) | 0.44 - 34.02 μM |
Mycobacterium tuberculosis (H37Rv) | 7.32 - 136.10 μM |
The compound demonstrated potent activity against these strains, particularly against Staphylococcus aureus with an MIC as low as 0.44 μM .
Antitubercular Activity
In addition to its antibacterial properties, this compound has shown promising results in combating tuberculosis. The synthesized derivatives were screened for their efficacy against Mycobacterium tuberculosis, revealing several compounds with effective MIC values that indicate their potential as antitubercular agents .
Therapeutic Applications
The diverse structural features of This compound suggest multiple therapeutic applications:
- Antibacterial Treatments : Due to its effectiveness against resistant strains of bacteria, it may serve as a candidate for developing new antibiotics.
- Tuberculosis Therapy : Its activity against Mycobacterium tuberculosis positions it as a potential adjunct or alternative treatment for tuberculosis.
- Combination Therapies : The compound could be explored in combination with other antibiotics or therapeutic agents to enhance efficacy and reduce resistance development.
Case Studies
Several studies have documented the synthesis and biological evaluation of this compound and its analogues:
- A study reported the synthesis of a series of quinoline derivatives that were tested for their antibacterial properties, demonstrating that modifications at the piperazine moiety significantly influenced activity levels .
- Another investigation focused on the antinociceptive effects of similar compounds containing piperazine and thiadiazole rings, highlighting their potential beyond antibacterial applications .
Mechanism of Action
The compound exerts its effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death . The molecular targets and pathways involved in this mechanism are well-studied, making it a valuable tool for understanding bacterial resistance and developing new antibiotics.
Comparison with Similar Compounds
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
Uniqueness
Compared to similar compounds, 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide exhibits unique structural features, such as the presence of the thiadiazole moiety, which may contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
The compound 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide is a member of the quinoline family and has garnered interest for its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes current research findings regarding its biological activity, including antibacterial properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is C_{19}H_{22}F_{N}_{5}O_{3}S, with a molecular weight of approximately 397.47 g/mol. The structure features a cyclopropyl group, a fluorine atom, and a thiadiazole moiety which contribute to its biological profile.
Antibacterial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Notably:
- Mechanism of Action : The compound interacts with bacterial topoisomerases, crucial enzymes for DNA replication and transcription. Binding studies suggest that it may inhibit the gyrase enzyme by forming stable complexes with key amino acid residues such as Arg1122 and Arg458 in the GyrA and GyrB subunits, respectively .
- Efficacy Against Strains : In vitro studies have shown that this compound demonstrates potent activity against strains of Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to or lower than those of standard antibiotics .
Antitumor Activity
Emerging studies suggest that quinoline derivatives may possess antitumor properties. The compound has been tested against various cancer cell lines:
- Cell Lines Tested : The compound was evaluated on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : Cytotoxicity assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of traditional chemotherapeutics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to specific structural features:
- Piperazine Ring : Modifications on the piperazine moiety have shown to enhance antibacterial activity by improving binding affinity to target enzymes.
- Thiadiazole Substituent : The presence of the thiadiazole ring appears to contribute positively to the overall potency against bacterial strains by stabilizing the interaction with topoisomerases .
- Fluorine Atom : The fluorine substitution at position 6 enhances lipophilicity, facilitating better membrane penetration and increasing bioavailability .
Case Studies
A recent study involving a series of quinoline derivatives, including our compound, highlighted the importance of structural modifications in enhancing biological activity. These derivatives were subjected to docking studies which predicted improved binding interactions with bacterial enzymes compared to their parent compounds .
Properties
Molecular Formula |
C21H21FN6O3S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide |
InChI |
InChI=1S/C21H21FN6O3S/c1-12(29)26-4-6-27(7-5-26)18-9-17-14(8-16(18)22)19(30)15(10-28(17)13-2-3-13)20(31)24-21-25-23-11-32-21/h8-11,13H,2-7H2,1H3,(H,24,25,31) |
InChI Key |
SJFCHPOBKOKTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)NC4=NN=CS4)C5CC5)F |
Origin of Product |
United States |
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